alpha-Toxicarol

Description

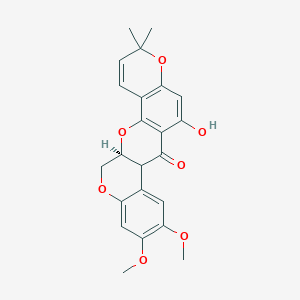

Structure

3D Structure

Properties

IUPAC Name |

(1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNCZQNGBLBGO-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13133-20-5, 82-09-7 | |

| Record name | rel-(7aR,13aR)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Toxicarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: α-Toxicarol, a Rotenoid of Significant Biological Interest

An In-depth Technical Guide to the Natural Sources and Extraction of α-Toxicarol

Alpha-Toxicarol (α-Toxicarol) is a naturally occurring rotenoid, a class of heterocyclic isoflavonoids known for their potent biological activities.[1] With the molecular formula C₂₃H₂₂O₇ and a molecular weight of 410.4 g/mol , its complex structure underpins its significant interactions with biological systems.[2][3] Historically, rotenoid-containing plants have been utilized for centuries as piscicides (fish poisons) and insecticides, owing to their ability to disrupt cellular respiration.[4][5][6] Modern scientific inquiry has expanded the relevance of these compounds, with research demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][7][8]

This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the primary natural sources of α-Toxicarol and the scientific principles and methodologies governing its extraction and purification. The focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and reproducible approach to isolating this high-value phytochemical.

Part 1: Principal Natural Sources of α-Toxicarol

α-Toxicarol is not ubiquitously distributed in the plant kingdom. Its biosynthesis is concentrated within specific genera of the Leguminosae (Fabaceae) family, among others. The concentration of α-Toxicarol and related rotenoids can vary significantly based on the plant species, geographical location, season, and even the specific chemotype of the plant.[9]

The primary plant genera recognized as significant sources include:

-

Derris : This genus, particularly species native to Southeast Asia, is a classical source of rotenoids. The roots are the most potent part of the plant.[6][10][11][12]

-

Tephrosia : A genus found in tropical and subtropical regions worldwide, many Tephrosia species are rich in a diverse array of rotenoids.[13] Different parts of the plant, including leaves, stems, and roots, have been found to contain these compounds.[4][14]

-

Millettia : Several species within this genus have been identified as sources of novel and known rotenoids, including hydroxylated derivatives of α-Toxicarol.[15]

-

Amorpha : Species like Amorpha fruticosa are also known to produce rotenoids, expanding the geographical source base for these compounds.[16]

A summary of notable species and the plant parts utilized for extraction is presented below.

Table 1: Prominent Natural Sources of α-Toxicarol

| Genus | Species | Primary Plant Part(s) Used | Notes | References |

| Derris | Derris elliptica | Roots, Stems | A well-documented traditional source of rotenoids for insecticide and piscicide use. | [2][10][11][16][17] |

| Derris trifoliata | Stems, Roots | Source from which α-Toxicarol's anti-tumor promoting effects have been studied. | [3][7][8] | |

| Tephrosia | Tephrosia vogelii | Leaves, Stems, Roots | Known to have distinct chemotypes, with only some producing the full spectrum of rotenoids. | [4][9][18] |

| Tephrosia candida | General | A known source of α-Toxicarol. | [2][13] | |

| Tephrosia toxicaria | Stems, Roots | Used to isolate various rotenoids and flavonoids for bioactivity screening. | [8][19] | |

| Millettia | Millettia caerulea | Fruits | Known to contain (+)-3-hydroxy-α-toxicarol. | [15] |

| Amorpha | Amorpha fruticosa | General | Listed as a source plant for α-Toxicarol. | [16] |

Part 2: A Logic-Driven Framework for Extraction and Purification

The successful isolation of α-Toxicarol is predicated on a multi-stage process that leverages its specific physicochemical properties. As a moderately soluble, relatively non-polar molecule, it is readily soluble in organic solvents such as chloroform, ethyl acetate, and acetone, but has poor solubility in water.[8][16] This fundamental characteristic dictates the entire extraction and purification strategy, which systematically removes undesirable compounds (e.g., fats, chlorophylls, highly polar compounds) to enrich and finally isolate the target molecule.

Stage 1: Pre-Processing and Primary Extraction

The primary objective of this stage is to efficiently transfer the rotenoids from the solid plant matrix into a liquid solvent phase.

Experimental Protocol: Sample Preparation and Solvent Extraction

-

Harvesting and Drying: Collect the desired plant material (e.g., roots, leaves). Air-dry the material in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Mill the dried plant material into a coarse or fine powder.

-

Causality: This step drastically increases the surface area of the plant material, maximizing its contact with the extraction solvent and thereby enhancing extraction efficiency.

-

-

Solvent Maceration/Soxhlet Extraction:

-

Maceration: Submerge the powdered material in an appropriate organic solvent or solvent mixture (e.g., 9:1 Chloroform:Methanol) in a sealed container.[14] Agitate the mixture periodically over 24-48 hours. Perform three consecutive extractions with fresh solvent to ensure exhaustive recovery.[14]

-

Soxhlet Extraction: For a more continuous and efficient extraction, place the powdered material in a thimble within a Soxhlet apparatus. Use a solvent like methanol or an ethyl acetate/hexane mixture. The continuous cycling of fresh, warm solvent ensures a high extraction yield.[20]

-

-

Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator. This yields a crude extract.

-

Causality: Reduced pressure lowers the boiling point of the solvent, allowing for its rapid removal without exposing the extract to high temperatures that could degrade α-Toxicarol.

-

Stage 3: High-Resolution Purification by Chromatography

To isolate α-Toxicarol from other structurally similar rotenoids (e.g., deguelin, tephrosin), high-resolution chromatographic techniques are indispensable. This is typically a two-step process involving low-pressure column chromatography followed by high-performance liquid chromatography (HPLC).

Table 2: Chromatographic Techniques for α-Toxicarol Isolation

| Technique | Principle | Role in Workflow | Typical Stationary Phase | Typical Mobile Phase |

| Open Column Chromatography (CC) | Adsorption | Fractionation & Group Separation: Separates the enriched extract into several fractions based on polarity. | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane -> Ethyl Acetate) |

| Size-Exclusion Chromatography | Molecular Size | Fractionation: Separates compounds based on size; useful for removing polymeric material or separating compounds of different molecular weights. | Sephadex LH-20 | Methanol or Chloroform/Methanol |

| High-Performance Liquid Chromatography (HPLC) | Partition | Final Purification: High-resolution separation of individual rotenoids from the target fraction obtained from CC. | Reverse-Phase C18 | Isocratic or gradient mixture of Acetonitrile and Water, or Methanol and Water |

Experimental Protocol: Chromatographic Isolation

-

Silica Gel Column Chromatography:

-

Load the rotenoid-enriched fraction onto a silica gel column equilibrated with a non-polar solvent like n-hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing α-Toxicarol. Pool the relevant fractions.

-

-

Preparative HPLC:

-

Concentrate the pooled fractions from the silica column.

-

Inject the concentrate onto a preparative or semi-preparative reverse-phase (C18) HPLC column.

-

Elute with an optimized mobile phase (e.g., 70:30 Acetonitrile:Water) determined through analytical scale trials. [14] * Monitor the elution profile with a UV detector and collect the peak corresponding to α-Toxicarol.

-

Evaporate the solvent from the collected fraction to yield the purified compound.

-

Part 3: Analytical Characterization and Validation

Following isolation, the identity and purity of α-Toxicarol must be unequivocally confirmed using a suite of analytical techniques. This is a non-negotiable step for any downstream application in research or drug development.

-

High-Performance Liquid Chromatography (HPLC): Co-injection with an authentic standard on an analytical HPLC column is used to confirm the retention time and assess purity (typically >95%). [14]* Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. High-resolution MS (HR-MS) can confirm the elemental composition. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete chemical structure, confirming the connectivity of all atoms in the molecule. [15]* Circular Dichroism (ECD) Spectroscopy: This technique is essential for determining the absolute stereochemistry of the molecule, which is critical for its biological activity. [15]

Conclusion

The isolation of α-Toxicarol from its natural sources is a systematic, multi-step process grounded in the fundamental principles of phytochemistry and analytical science. The journey from raw plant material—be it the roots of Derris elliptica or the leaves of Tephrosia vogelii—to a pure, characterized compound requires a logical progression from coarse extraction to fine-tuned chromatographic separation. Understanding the causality behind each step—from the choice of solvent based on polarity to the selection of chromatographic phases for optimal resolution—is paramount for developing a robust, efficient, and reproducible protocol. This guide provides the technical framework and scientific rationale necessary for researchers to successfully navigate this process and unlock the full potential of this biologically significant rotenoid.

References

- A Review on Rotenoids: Purification, Characterization and its Biological Applications. Bentham Science Publishers.

- High Pressure Liquid Chromatographic Separation of Rotenoids from Plant Extracts. Journal of Agricultural and Food Chemistry.

- Isolation of Bioactive Rotenoids and Isoflavonoids from the Fruits of Millettia caerulea. National Institutes of Health (NIH).

- Phytochemical: this compound. Computer-Aided Plant Systems (CAPS).

- Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides. MDPI.

- Tephrosia vogelii. ResearchGate.

- ENVIRONMENTAL FRIENDLY BIO-PESTICIDE ROTENONE EXTRACTED FROM Derris sp. SciSpace.

- This compound | C23H22O7 | CID 442826. PubChem, National Institutes of Health (NIH).

- Derris elliptica. ECHOcommunity.org.

- Three new rotenoids from the stems of Derris elliptica and their anti-microbial activity. ScienceDirect.

- Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along with its antioxidant, antileishmanial, and antimicrobial activities. National Institutes of Health (NIH).

- Major chemical constituents in Tephrosia vogelii plants. ResearchGate.

- A Review on the Phytochemistry and Pharmacology of Genus Tephrosia. SciSpace.

- Derris elliptica. Oxford University Plants 400.

- Derris elliptica Fabaceae - Papilionoideae (Wallich) Benth. Agroforestry Database.

- Derris elliptica. Wikipedia.

- a-Toxicarol | CAS#:82-09-7. Chemsrc.

- Toxicarol. Wikidata.

- This compound | CAS:82-09-7. ChemFaces.

- Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI.

Sources

- 1. A Review on Rotenoids: Purification, Characterization and its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H22O7 | CID 442826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicarol - Wikidata [wikidata.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Oxford University Plants 400: Derris elliptica [herbaria.plants.ox.ac.uk]

- 7. a-Toxicarol | CAS#:82-09-7 | Chemsrc [chemsrc.com]

- 8. This compound | CAS:82-09-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. researchgate.net [researchgate.net]

- 10. echocommunity.org [echocommunity.org]

- 11. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 12. Derris elliptica - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Isolation of Bioactive Rotenoids and Isoflavonoids from the Fruits of Millettia caerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytochemical: this compound [caps.ncbs.res.in]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along with its antioxidant, antileishmanial, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]

An In-depth Technical Guide to the Elucidation of Alpha-Toxicarol's Cellular Targets

A Prospective Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Toxicarol, a naturally occurring isoflavanone found in plants such as Derris elliptica and Tephrosia candida, presents a compelling case for further investigation within the realm of cancer biology.[1] Preliminary studies have indicated its potential as an anti-tumor promoter, demonstrating a significant inhibitory effect on mouse skin tumor promotion in a two-stage carcinogenesis model.[2] Despite this promising biological activity, the specific cellular targets and underlying molecular mechanisms of this compound remain largely uncharacterized. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to elucidate the cellular targets of this compound. Recognizing the current knowledge gap, this document deviates from a retrospective review of established targets. Instead, it provides a forward-looking, prospective framework for the systematic identification and validation of this compound's mechanism of action. By synthesizing insights from related phytochemicals and outlining robust experimental workflows, this guide offers a foundational roadmap to unlock the therapeutic potential of this compound.

Introduction to this compound: An Unexplored Phytochemical

This compound (C23H22O7) is a member of the isoflavanone class of organic compounds.[1] Structurally, it is a complex heterocyclic molecule with multiple stereocenters. Found in various plant species, it is part of a broader family of rotenoids, which are known for their insecticidal properties.[2] However, the pharmacological activities of many individual rotenoids, including this compound, are not well understood.

The initial observation of its anti-tumor promoting activity suggests that this compound may modulate cellular signaling pathways critical for cancer development.[2] Tumor promotion is a key stage in carcinogenesis, characterized by the clonal expansion of initiated cells. Compounds that inhibit this process often do so by targeting pathways involved in cell proliferation, inflammation, and apoptosis. The lack of cytotoxicity reported in the same study further suggests that this compound may not be a conventional cytotoxic agent but rather a modulator of specific cellular processes.[2]

This guide is predicated on the hypothesis that this compound's biological effects are mediated by direct interaction with one or more cellular proteins. The subsequent sections will provide a structured approach to identifying these putative targets and validating their role in the observed anti-tumor promoting phenotype.

Hypothesized Cellular Target Classes Based on Structural Analogs and Known Biological Activity

Given the limited direct data on this compound, a logical starting point for target identification is to consider the known cellular targets of structurally similar compounds, namely other isoflavonoids and rotenoids. This approach allows for the formulation of testable hypotheses to guide initial experimental efforts.

Table 1: Potential Cellular Target Classes for this compound

| Target Class | Rationale for Hypothesis | Key Proteins of Interest |

| Protein Kinases | Many flavonoids are known to be ATP-competitive inhibitors of protein kinases involved in cell proliferation and survival signaling. | MAP kinases (ERK, JNK, p38), PI3K/Akt pathway kinases, Cyclin-Dependent Kinases (CDKs) |

| Nuclear Receptors | Isoflavonoids, such as genistein, are well-characterized modulators of estrogen receptors and other nuclear receptors that regulate gene expression. | Estrogen Receptors (ERα, ERβ), Peroxisome Proliferator-Activated Receptors (PPARs) |

| Mitochondrial Respiratory Chain Complexes | Rotenone, a structurally related compound, is a classical inhibitor of mitochondrial complex I. This can lead to increased ROS production and apoptosis. | NADH:ubiquinone oxidoreductase (Complex I) |

| Inflammatory Pathway Enzymes | The anti-tumor promoting activity may be linked to the suppression of chronic inflammation, a key driver of cancer. | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |

| Transcription Factors | Modulation of transcription factors that control the expression of genes involved in cell growth, survival, and inflammation. | NF-κB, AP-1 |

A Phased Experimental Workflow for Target Identification and Validation

The following sections outline a comprehensive, multi-phased experimental strategy to de-orphanize this compound and definitively identify its cellular targets.

Phase 1: Phenotypic Screening and Pathway Analysis

The initial phase focuses on characterizing the cellular effects of this compound in relevant cancer cell lines to narrow down the potential mechanisms of action.

Experimental Protocol 1: Cell Proliferation and Viability Assays

-

Cell Line Selection: Choose a panel of cancer cell lines relevant to the observed in vivo activity (e.g., skin carcinoma lines like A431) and a non-cancerous control cell line (e.g., HaCaT keratinocytes).

-

Treatment: Culture cells in 96-well plates and treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.

-

Data Analysis: Calculate IC50 values at each time point for all cell lines to determine the potency and selectivity of this compound.

Experimental Protocol 2: Apoptosis and Cell Cycle Analysis

-

Treatment: Treat selected cancer cell lines with this compound at concentrations around the determined IC50 value.

-

Apoptosis Detection: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Cell Cycle Analysis: Fix cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Causality: This will reveal if the anti-proliferative effects are due to cell cycle arrest or induction of apoptosis.

Experimental Protocol 3: Western Blot Analysis of Key Signaling Pathways

-

Lysate Preparation: Treat cells with this compound for various time points and prepare whole-cell lysates.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Immunoblotting: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against key proteins in the hypothesized target pathways (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved caspase-3, Bcl-2).

-

Interpretation: Changes in the phosphorylation status or expression levels of these proteins will provide evidence for the involvement of specific signaling cascades.

Caption: Phase 1 Workflow for Phenotypic Characterization.

Phase 2: Unbiased Target Identification

This phase employs affinity-based and other unbiased methods to directly identify the protein(s) that physically interact with this compound.

Experimental Protocol 4: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without disrupting its biological activity.

-

Immobilization: Covalently attach the synthesized probe to activated sepharose beads.

-

Affinity Pull-down: Incubate the this compound beads with cell lysate. As a negative control, use beads without the compound or with an inactive analog.

-

Elution: Elute the bound proteins using a denaturing buffer.

-

Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify the proteins by LC-MS/MS.

-

Candidate Selection: Proteins specifically and reproducibly pulled down by the this compound probe are considered primary target candidates.

Caption: Phase 2 Workflow for Unbiased Target Identification.

Phase 3: Target Validation and Mechanistic Elucidation

The final phase is dedicated to validating the candidate targets identified in Phase 2 and confirming their role in the biological activity of this compound.

Experimental Protocol 5: Direct Target Engagement Assays

-

Recombinant Protein Expression: Express and purify the top candidate proteins from the mass spectrometry analysis.

-

Surface Plasmon Resonance (SPR): Immobilize the recombinant protein on an SPR chip and flow this compound over the surface to measure binding kinetics (kon, koff) and affinity (KD). This provides quantitative evidence of a direct interaction.

-

Isothermal Titration Calorimetry (ITC): In-solution measurement of the heat change upon binding of this compound to the target protein, which also yields the binding affinity and stoichiometry.

Experimental Protocol 6: Cellular Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with this compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature. This confirms target engagement in a cellular context.

Experimental Protocol 7: Genetic Validation of Target

-

siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the candidate target protein in the cancer cell line.

-

Phenotypic Rescue: Treat the knockdown cells with this compound and assess the phenotypic response (e.g., proliferation, apoptosis). If the cellular response to this compound is diminished in the knockdown cells, it strongly implicates the target protein in the compound's mechanism of action.

-

CRISPR/Cas9 Knockout: For more definitive validation, generate a knockout cell line for the target protein and repeat the phenotypic rescue experiments.

Concluding Remarks and Future Directions

The journey to elucidate the cellular targets of a natural product like this compound is a meticulous but rewarding endeavor. The lack of existing data presents a unique opportunity for novel discoveries in cancer biology. The systematic, multi-phased approach outlined in this guide, from broad phenotypic screening to specific genetic validation, provides a robust framework for researchers to unravel the mechanism of action of this promising anti-tumor promoting agent.

Successful identification and validation of this compound's cellular target(s) will not only illuminate its therapeutic potential but could also uncover novel nodes for pharmacological intervention in cancer. The insights gained will be invaluable for the future design of more potent and selective analogs, paving the way for the development of a new class of anti-cancer therapeutics.

References

-

Nakamura, Y., et al. (2003). Inhibitory Effects of Rotenoids on Tumor Promotion in Mouse Skin Two-Stage Carcinogenesis. Journal of Natural Products, 66(9), 1166-70. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Effects of alpha-Toxicarol on Mitochondrial Complex I

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of alpha-Toxicarol, a naturally occurring rotenoid, and its potent inhibitory effects on mitochondrial Complex I (NADH:ubiquinone oxidoreductase). We delve into the precise mechanism of action, drawing parallels with the well-characterized inhibitor rotenone, and outline the downstream cellular consequences, including bioenergetic collapse, oxidative stress, and apoptosis. This document serves as a foundational resource, offering detailed, field-proven experimental protocols for researchers investigating mitochondrial dysfunction and developing novel therapeutics targeting cellular metabolism.

Introduction: Mitochondrial Complex I as a Critical Metabolic Hub

Mitochondrial Complex I is the largest and most intricate enzyme of the electron transport chain (ETC), serving as the primary entry point for electrons from NADH.[1] This multi-subunit complex catalyzes the oxidation of NADH to NAD+ and transfers electrons through a series of iron-sulfur (Fe-S) clusters to ubiquinone (Coenzyme Q).[2] This redox reaction is coupled to the translocation of four protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthesis.[1]

Given its central role, Complex I is a critical node for cellular metabolism and a key target for a variety of compounds, including pharmaceuticals and naturally derived toxins.[3] Inhibitors of Complex I are invaluable tools for studying mitochondrial pathophysiology and are increasingly explored as potential anti-cancer agents due to their ability to exploit the metabolic vulnerabilities of tumor cells.[4][5]

This compound belongs to the rotenoid family of isoflavonoids, naturally produced in plants such as Derris and Lonchocarpus species.[6] As a structural analog of the archetypal Complex I inhibitor, rotenone, it shares the same fundamental mechanism of action. This guide will elucidate this mechanism and provide the practical methodologies required to characterize its effects in a laboratory setting.

Biochemical Profile and Mechanism of Action

This compound is a complex heterocyclic molecule whose lipophilic nature allows for efficient passage across biological membranes to its mitochondrial target.

Table 1: Biochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₂O₇ | PubChem |

| Molecular Weight | 410.4 g/mol | PubChem |

| Class | Rotenoid Isoflavonoid | [7] |

| Primary Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | [6][8] |

The inhibitory action of this compound, like other rotenoids, is highly specific. It non-covalently binds to a pocket within Complex I that overlaps with the binding site for ubiquinone.[6] This binding event physically obstructs the transfer of electrons from the terminal iron-sulfur cluster, N2, to ubiquinone.[1][6] The electron flow from NADH is consequently halted at this crucial step, effectively shutting down the NADH oxidation pathway of the ETC.

Figure 1: Mechanism of this compound Inhibition. The diagram shows the electron flow (green arrows) through the ETC. This compound, a rotenoid, binds to Complex I, blocking electron transfer from the N2 iron-sulfur cluster to ubiquinone (UQ).

Downstream Cellular Consequences of Complex I Inhibition

The blockade of electron flow by this compound initiates a cascade of deleterious mitochondrial and cellular events.

-

Bioenergetic Crisis: Inhibition of NADH oxidation severely curtails the proton-pumping activity of Complex I, leading to a diminished proton-motive force. This directly impairs ATP synthase function, resulting in a rapid depletion of cellular ATP.[6] To survive, cells are forced to upregulate less efficient metabolic pathways, such as glycolysis, leading to increased lactate production.[4][5]

-

Increased Reactive Oxygen Species (ROS) Production: With the forward passage of electrons blocked, the upstream electron carriers, particularly the FMN site and Fe-S clusters in Complex I, remain in a highly reduced state.[9] This prolonged reduced state facilitates the single-electron transfer to molecular oxygen, generating superoxide radicals (O₂•−).[6][9] This surge in mitochondrial ROS production inflicts oxidative damage on lipids, proteins, and mitochondrial DNA (mtDNA).[6]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The combination of inhibited proton pumping and ROS-induced damage to the inner mitochondrial membrane leads to a rapid dissipation of the mitochondrial membrane potential.[10] This depolarization is a critical event, often considered a point of no return, that precedes apoptosis.

-

Induction of Apoptosis: The collapse of ΔΨm, coupled with oxidative stress and the release of pro-apoptotic factors like cytochrome c from the damaged mitochondria, activates the intrinsic apoptotic pathway.[6][11] This culminates in the activation of caspases and the systematic dismantling of the cell.

Figure 2: Downstream signaling cascade following Complex I inhibition by this compound.

Experimental Methodologies for Characterizing this compound's Effects

A multi-assay approach is essential to fully characterize the impact of a mitochondrial inhibitor. The following protocols provide a robust framework for investigating the effects of this compound.

Protocol 1: High-Resolution Respirometry (HRR)

HRR is the gold-standard technique for assessing mitochondrial function in real-time. By using permeabilized cells or isolated mitochondria, we can precisely control the substrates and inhibitors to dissect the function of each ETC complex. A Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is employed.

Objective: To quantify the inhibitory effect of this compound on Complex I-linked respiration and assess the function of other ETC complexes.

Materials:

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Isolated mitochondria or permeabilized cells

-

Respiration medium (e.g., MiR05)

-

Substrates: Malate, Glutamate, ADP, Succinate

-

Inhibitors: this compound, Rotenone (positive control), Antimycin A

Step-by-Step Methodology:

-

Calibration & Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of respiration medium to the chamber and allow the signal to stabilize at 37°C.

-

Sample Addition: Add a known quantity of isolated mitochondria (e.g., 0.1 mg/mL) or permeabilized cells (e.g., 1 million cells/mL). Allow the baseline oxygen consumption (ROUTINE respiration) to stabilize.

-

Complex I Substrate Addition (LEAK state): Add Malate (2 mM) and Glutamate (10 mM). This provides NADH to fuel Complex I. The resulting respiration rate compensates for the proton leak across the inner membrane.

-

ADP Addition (OXPHOS state): Add ADP (5 mM) to stimulate ATP synthase. This induces maximal Complex I-linked oxidative phosphorylation (State 3 respiration). This is the primary state where inhibition will be observed.

-

This compound Titration: Perform a stepwise titration of this compound (e.g., nanomolar to micromolar concentrations) to determine the IC₅₀. Allow the respiration rate to stabilize after each addition.

-

Rotenone Addition (Control): Add Rotenone (0.5 µM) to fully inhibit any remaining Complex I activity. This establishes the baseline of non-Complex I respiration and confirms the target of this compound. The causality is clear: if this compound has already fully inhibited respiration, Rotenone will have no further effect.

-

Complex II Substrate Addition: Add Succinate (10 mM). This bypasses the inhibited Complex I and donates electrons directly to Complex II, restoring oxygen consumption. This step is crucial for validating that the inhibitor is specific to Complex I and that the downstream ETC is functional.

-

Complex III Inhibition: Add Antimycin A (2.5 µM) to inhibit Complex III and shut down the majority of respiration, confirming the integrity of the experimental system.

Table 2: Representative High-Resolution Respirometry Data

| Step | Addition | Target/State | Expected O₂ Consumption (pmol/s/mg protein) | Effect of this compound |

| 1 | Mitochondria | Baseline | ~5 | N/A |

| 2 | Malate + Glutamate | CI LEAK | ~20 | No significant effect |

| 3 | ADP | CI OXPHOS | ~100 | Strong, dose-dependent inhibition |

| 4 | This compound | CI Inhibition | Decreases towards baseline | N/A |

| 5 | Rotenone | CI Inhibition | No further decrease | Confirms CI as target |

| 6 | Succinate | CII OXPHOS | Respiration restored (~120) | No effect; confirms specificity |

| 7 | Antimycin A | CIII Inhibition | ~0 | Confirms assay integrity |

Protocol 2: Spectrophotometric Assay of Complex I (NADH:ubiquinone oxidoreductase) Activity

This in-vitro assay directly measures the enzymatic activity of Complex I in mitochondrial isolates, providing a quantitative measure of inhibition.

Objective: To determine the specific activity of Complex I and its inhibition by this compound.

Methodology:

-

Isolate mitochondria from cells or tissue and determine protein concentration.

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Prepare a reaction mixture containing buffer, mitochondrial sample, and a ubiquinone analog like decylubiquinone.

-

Initiate the reaction by adding NADH.

-

Record the change in absorbance over time in the presence and absence of this compound.

-

To determine the specific Complex I activity, subtract the rate of NADH oxidation that occurs in the presence of a saturating concentration of Rotenone.[12][13] This self-validating step ensures that only Complex I-dependent activity is measured.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This cell-based assay uses potentiometric fluorescent dyes to visualize and quantify changes in ΔΨm.

Objective: To evaluate the effect of this compound on mitochondrial membrane integrity in intact cells.

Methodology:

-

Culture cells of interest in a microplate suitable for fluorescence microscopy or plate reader analysis.

-

Treat cells with varying concentrations of this compound for a defined time course. Include a positive control group treated with a known uncoupler like FCCP.

-

Load the cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

TMRE: Accumulates in active mitochondria, yielding a bright red fluorescence. Depolarization results in a loss of fluorescence.[14]

-

JC-1: Exists as red-fluorescent aggregates in healthy mitochondria and as green-fluorescent monomers in the cytoplasm upon depolarization. The ratio of red to green fluorescence is a reliable measure of ΔΨm.[14][15]

-

-

Wash the cells and measure fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A decrease in red fluorescence (TMRE) or a decrease in the red/green ratio (JC-1) indicates mitochondrial depolarization.[3][15]

Protocol 4: Measurement of Mitochondrial ROS Production

This assay quantifies the generation of ROS, a direct consequence of Complex I inhibition.

Objective: To measure the rate of mitochondrial ROS production following exposure to this compound.

Methodology:

-

This assay can be performed on intact cells, permeabilized cells, or isolated mitochondria.

-

Use a ROS-sensitive fluorescent probe. MitoSOX™ Red is specific for mitochondrial superoxide, while probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Amplex™ Red are used to measure hydrogen peroxide (H₂O₂), the dismutation product of superoxide.[10][16]

-

Incubate the biological sample with the chosen probe.

-

Add this compound and monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of ROS production.

-

Including a positive control (e.g., Antimycin A, another potent ROS inducer) and an antioxidant (e.g., Mito-TEMPO) helps validate the assay and confirm the oxidative nature of the signal.

Conclusion and Future Directions

This compound is a potent inhibitor of mitochondrial Complex I, acting through a well-defined mechanism shared with other rotenoids. Its action triggers a predictable and measurable cascade of events, including ATP depletion, oxidative stress, mitochondrial depolarization, and apoptosis. The experimental protocols detailed in this guide provide a robust, multi-faceted approach to rigorously characterize these effects. Understanding the precise interaction of natural compounds like this compound with mitochondrial machinery is not only crucial for toxicology but also opens avenues for the development of novel therapeutics that target the metabolic dependencies of diseases such as cancer.[3][4] Further research should focus on high-resolution structural studies to define the exact binding interactions of this compound within the ubiquinone pocket of Complex I, which could inform the rational design of next-generation metabolic drugs.

References

-

Assay Guidance Manual. (n.d.). Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. National Center for Biotechnology Information. [Link]

-

Heinz, S., et al. (2017). Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation. Scientific Reports, 7(1), 45465. [Link]

-

Gevaert, B., et al. (2020). Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis. Plant Physiology, 183(4), 1449-1467. [Link]

-

de Oliveira, M. R. (2021). The effects of pyrethroids on the mitochondria. Environmental Toxicology and Pharmacology, 88, 103741. [Link]

-

Wasilewski, J. (n.d.). A New Chemical Family of Insecticides. University of Scranton. [Link]

-

Assay Genie. (n.d.). Mitochondrial Complex I Activity Colorimetric Assay Kit (BN01128). [Link]

-

Sugiura, A., et al. (2021). Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment. Cancer Science, 112(12), 5057-5074. [Link]

-

Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Toxicological Sciences, 167(1), 187-203. [Link]

-

Larrue, C., et al. (2024). A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity. Cell Death & Disease, 15(5), 346. [Link]

-

Choi, J., et al. (2015). Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels. Journal of Biological Chemistry, 290(48), 28725-28736. [Link]

-

Dong, L. F., et al. (2009). α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II. Oncogene, 28(29), 2660-2671. [Link]

-

MRC Mitochondrial Biology Unit. (n.d.). Pharmacology & toxicology involving complex I. University of Cambridge. [Link]

-

Stepanova, A., et al. (2024). Proton-Translocating NADH–Ubiquinone Oxidoreductase: Interaction with Artificial Electron Acceptors, Inhibitors, and Potential Medicines. International Journal of Molecular Sciences, 25(22), 13421. [Link]

-

BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. [Link]

-

El-Derany, M. O., & El-Demerdash, E. (2024). Mitochondrial Complex I Inhibitor Class A Rotenone Induced Toxicity In Rats, Adrenal Gland And The Ameliorative Effect Of Ferulic Acid Via Regulation Of Apoptosis Signaling. ResearchGate. [Link]

-

Xiong, N., et al. (2012). Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models. Critical Reviews in Toxicology, 42(7), 613-632. [Link]

-

Sim, M., et al. (2022). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Molecules, 27(19), 6599. [Link]

-

OUCI. (n.d.). Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation. [Link]

-

Chung, I., et al. (2022). Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I. Proceedings of the National Academy of Sciences, 119(12), e2121359119. [Link]

-

Scheffler, K., et al. (2016). Structural Basis for Inhibition of ROS‐Producing Respiratory Complex I by NADH‐OH. Angewandte Chemie International Edition, 55(44), 13723-13726. [Link]

-

Galkin, A., & Moncada, S. (2017). Topography and chemical reactivity of the active–inactive transition-sensitive SH-group in the mitochondrial NADH:ubiquinone oxidoreductase (Complex I). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1858(5), 370-376. [Link]

-

Kussmaul, L., & Hirst, J. (2006). The mechanism of superoxide production by NADH:ubiquinone oxidoreductase (complex I) from bovine heart mitochondria. Proceedings of the National Academy of Sciences, 103(20), 7607-7612. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology & toxicology involving complex I | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry Module | English | Green Chemistry [scranton.edu]

- 9. The mechanism of superoxide production by NADH:ubiquinone oxidoreductase (complex I) from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topography and chemical reactivity of the active–inactive transition-sensitive SH-group in the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Toxicarol: A Rotenoid Isoflavone with Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of α-Toxicarol, a naturally occurring rotenoid isoflavone found in various plant species. We delve into its chemical architecture, biosynthetic origins, and mechanisms of action, with a particular focus on its role as a mitochondrial complex I inhibitor. This document synthesizes current knowledge, presenting detailed experimental protocols for its isolation, characterization, and bioactivity assessment. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a foundational resource for exploring the therapeutic and insecticidal potential of α-Toxicarol.

Introduction to α-Toxicarol

α-Toxicarol is a complex heterocyclic natural product belonging to the rotenoid family, a specialized class of isoflavonoids.[1][2] It is predominantly found in the roots and stems of plants from the Leguminosae family, such as Derris elliptica, Derris trifoliata, and Tephrosia candida.[3][4][5] Historically, rotenoid-containing plant extracts have been used as potent piscicides and insecticides.[1] Modern scientific inquiry has shifted towards their biomedical potential, revealing that compounds like α-Toxicarol possess significant biological activities, including potent anticancer and cancer chemopreventive properties.[4][6][7]

The primary molecular target for rotenoids is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[1][8] This mechanism, which disrupts cellular energy production and induces oxidative stress, is the foundation for both its toxicity in target organisms and its potential as an anticancer agent. This guide offers an in-depth exploration of α-Toxicarol, from its fundamental chemical properties to its complex biological interactions and the methodologies required for its scientific investigation.

Chemical Architecture and Physicochemical Properties

Structure and Classification

Isoflavonoids are a class of flavonoids where the B-ring is attached to the C3 position of the C-ring, as opposed to the C2 position in flavones.[9] Rotenoids are distinguished by an additional heterocyclic ring, creating a rigid, pentacyclic core structure. α-Toxicarol is classified as a rotenoid flavonoid.[3] Its formal chemical name is (1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one.[3]

Caption: Chemical Structure of α-Toxicarol (C23H22O7).

Physicochemical Data

A summary of the key physicochemical properties of α-Toxicarol is presented below. These parameters are crucial for understanding its behavior in biological systems and for designing experimental protocols, including solvent selection for extraction and assays.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₇ | [3] |

| Molecular Weight | 410.4 g/mol | [3] |

| CAS Number | 82-09-7 | [6] |

| Appearance | Powder | [4] |

| Melting Point | 222℃ | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| LogP | 3.9 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biosynthesis and Natural Occurrence

α-Toxicarol is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the plant. Instead, such compounds often serve as defense mechanisms against herbivores, insects, and pathogens.

Natural Sources

α-Toxicarol has been isolated from a variety of plant species, primarily within the Fabaceae (legume) family. Notable sources include:

-

Derris elliptica[3]

-

Tephrosia candida[3]

-

Tephrosia toxicaria[4]

-

Amorpha fruticosa[10]

-

Millettia brandisiana[5]

The concentration of rotenoids can vary significantly based on the plant's chemotype, geographical location, and season.[4]

Putative Biosynthetic Pathway

The biosynthesis of α-Toxicarol begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[9] The pathway to the complex rotenoid scaffold involves a series of enzymatic transformations.

-

Isoflavone Synthesis: The pathway diverges from the main flavonoid pathway with the formation of an isoflavone backbone, such as daidzein, from a flavanone precursor via an isomerase enzyme.[11]

-

Prenylation and Cyclization: The isoflavone core undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) group is attached. This is followed by a series of oxidative cyclization reactions to form the characteristic five-ring rotenoid structure.

-

Tailoring Reactions: The core structure is further modified by "tailoring" enzymes, such as hydroxylases, methyltransferases, and dehydrogenases, to produce the final α-Toxicarol molecule with its specific pattern of hydroxylation and methoxylation.[12][13]

Caption: Mechanism of α-Toxicarol-induced apoptosis.

Key Biological Activities and Therapeutic Applications

Anticancer and Chemopreventive Activity

The mechanism of mitochondrial inhibition makes α-Toxicarol a compound of significant interest in oncology. Cancer cells often exhibit altered metabolism (the Warburg effect) but many remain dependent on mitochondrial respiration for survival and proliferation, making them vulnerable to ETC inhibitors.

-

Cytotoxicity: α-Toxicarol has demonstrated cytotoxic effects against various human cancer cell lines, including lung cancer (A549) and leukemic cells (K562). [7]Studies on related rotenoids have shown potent cytotoxicity in numerous other cancer models. [14]* Tumor Promotion Inhibition: It has been shown to exhibit a marked inhibitory effect on mouse skin tumor promotion in in-vivo two-stage carcinogenesis tests, suggesting it can interfere with the processes that lead to cancer development. [4][6]* Signaling Pathway Modulation: While direct inhibition of Complex I is the primary mechanism, downstream consequences likely involve the modulation of key cancer-related signaling pathways. For example, cellular stress induced by mitochondrial dysfunction can impact survival pathways like PI3K/Akt. [15][16]

Cell Line Activity IC₅₀ Value Reference A549 (Lung Cancer) Cytotoxicity 104.4 μM [7] K562 (Leukemic) Cytotoxicity 67.5 μM [7] | SW480 (Colorectal) | Cytotoxicity | >100 μM | [7]|

Insecticidal Activity

The same mitochondrial toxicity that provides anticancer potential makes rotenoids effective insecticides. [1][17]Insects, with their high metabolic rates, are extremely susceptible to disruptions in energy production. The lipophilic nature of α-Toxicarol allows it to readily penetrate the insect cuticle and tracheal system. [1]Its neurotoxic effects are a direct result of neuronal ATP depletion. While highly effective, the use of rotenoids as insecticides has been curtailed in many regions due to their high toxicity to non-target aquatic life (piscicide). [1][17]Comparative studies have shown that not all rotenoids are equally effective, with efficacy varying by chemical structure. [4]

Experimental Methodologies

The following protocols are provided as a guide for researchers. The rationale behind key steps is included to allow for informed modifications based on specific experimental contexts.

Protocol 1: Isolation and Purification of α-Toxicarol from Derris trifoliata

-

Rationale: This protocol employs solvent extraction followed by chromatographic separation. The choice of ethyl acetate as a solvent is based on the intermediate polarity of α-Toxicarol, allowing for efficient extraction from the crude plant material while leaving behind highly polar (e.g., sugars, proteins) and non-polar (e.g., waxes) compounds. Silica gel chromatography then separates compounds based on polarity.

-

Methodology:

-

Preparation: Air-dry and grind the stems or roots of Derris trifoliata into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with ethyl acetate (EtOAc) at room temperature for 72 hours. Repeat the extraction three times.

-

Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 hexane:EtOAc).

-

Fraction Collection: Collect fractions (e.g., 50 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:EtOAc 7:3) and UV visualization.

-

Purification: Combine fractions containing the target compound (identified by comparison with a standard, if available). Recrystallize the combined fractions or subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure α-Toxicarol. [4]

-

Protocol 2: Spectroscopic Characterization

-

Rationale: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and confirmation. [18]Mass spectrometry provides the molecular weight and formula, while NMR provides detailed information about the carbon-hydrogen framework.

-

Methodology:

-

Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze using Electrospray Ionization (ESI-MS) or another soft ionization technique. Expect to find a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of 410.1365. [19] 2. Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in deuterated chloroform (CDCl₃).

-

¹H-NMR: Acquire the proton NMR spectrum. Expect characteristic signals for aromatic protons, methoxy groups, and the protons of the dimethylchromene ring system.

-

¹³C-NMR: Acquire the carbon NMR spectrum. Expect approximately 23 distinct carbon signals, including those for carbonyl carbons (~190 ppm), aromatic carbons (100-160 ppm), and aliphatic carbons. [3][19] 3. Data Interpretation: Correlate the MS and NMR data to confirm the structure of α-Toxicarol. 2D-NMR experiments (e.g., COSY, HMBC, HSQC) may be necessary for complete assignment.

-

-

Protocol 3: In Vitro Assay for Mitochondrial Complex I Inhibition

-

Rationale: This spectrophotometric assay measures the activity of Complex I by following the decrease in absorbance at 340 nm as its substrate, NADH, is oxidized. The inclusion of specific inhibitors for other complexes (antimycin A for CIII, potassium cyanide for CIV) ensures that the measured NADH oxidation is specifically due to Complex I activity.

-

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2).

-

Reaction Mixture: In a cuvette, add the assay buffer, isolated mitochondria (e.g., 50 µg protein), antimycin A (2 µg/mL), and potassium cyanide (1 mM).

-

Treatment: Add varying concentrations of α-Toxicarol (dissolved in DMSO; ensure final DMSO concentration is <0.5%) or vehicle control. Incubate for 5 minutes at 30°C.

-

Initiation: Start the reaction by adding NADH to a final concentration of 0.25 mM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

Calculation: Calculate the rate of NADH oxidation. The rotenone-sensitive rate is determined by subtracting the rate obtained in the presence of a saturating amount of the known Complex I inhibitor, rotenone (2 µM). Express the activity of α-Toxicarol-treated samples as a percentage of the vehicle control. [20][21]

-

Conclusion and Future Directions

α-Toxicarol stands out as a rotenoid isoflavone with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. This activity underpins its potent biological effects, from its historical use as an insecticide to its modern investigation as a promising anticancer agent. Its ability to induce a bioenergetic crisis and oxidative stress in rapidly proliferating cancer cells presents a compelling therapeutic strategy.

Future research should be directed towards several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of α-Toxicarol could lead to derivatives with improved anticancer potency and a more favorable therapeutic index, potentially reducing toxicity to non-cancerous cells.

-

Elucidation of Resistance Mechanisms: Understanding how cancer cells might develop resistance to Complex I inhibitors will be crucial for long-term therapeutic success.

-

Advanced Drug Delivery Systems: Formulating α-Toxicarol in nanoparticle or liposomal delivery systems could enhance its bioavailability and tumor-specific targeting, minimizing off-target effects.

This guide provides the foundational knowledge and experimental framework necessary for scientists to further explore and harness the potential of this potent natural product.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 442826, alpha-Toxicarol. PubChem. [Link]

-

Chinese Academy of Sciences (n.d.). Phytochemical: this compound. CAPS. [Link]

-

Pro-Moraes, R., et al. (2012). (+)α-Tocopheryl succinate inhibits the mitochondrial respiratory chain complex I and is as effective as arsenic trioxide or ATRA against acute promyelocytic leukemia in vivo. Leukemia, 26(3), 451-60. [Link]

-

Chemsrc (2023). a-Toxicarol | CAS#:82-09-7. Chemsrc. [Link]

-

Wiley-VCH GmbH (n.d.). .alpha.-Toxicarol. SpectraBase. [Link]

-

Kyselova, L. (2011). Isoflavones. IntechOpen. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6758, Rotenone. PubChem. [Link]

-

Wikidata (n.d.). Toxicarol (Q27108457). Wikidata. [Link]

-

Wikipedia contributors (2024). Rotenone. Wikipedia, The Free Encyclopedia. [Link]

-

Prasad, K. N., & Kumar, R. (2023). Discovery of Alpha-Tocopheryl Succinate as a Cancer Treatment Agent Led to the Development of Methods to Potentially Improve the Efficacy of Cancer Therapy. Journal of the American Nutrition Association, 42(8), 776–782. [Link]

-

Auranwiwat, C., et al. (2022). Rotenoids and isoflavones from the leaf and pod extracts of Millettia brandisiana Kurz. Phytochemistry, 204, 113440. [Link]

-

Awouafack, M. D., et al. (2016). Isolation of Bioactive Rotenoids and Isoflavonoids from the Fruits of Millettia caerulea. Planta Medica, 82(18), 1543-1549. [Link]

-

Wikipedia contributors (2024). Isoflavone. Wikipedia, The Free Encyclopedia. [Link]

-

Choi, W. S., et al. (2011). Mitochondrial Complex I Inhibition Accelerates Amyloid Toxicity. The Journal of Biological Chemistry, 286(33), 29328–29337. [Link]

-

Torras-Claveria, L., et al. (2023). A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes. Nature Communications, 14(1), 1-15. [Link]

-

Lee, K. H., et al. (1992). Antitumor agents, 138. Rotenoids and isoflavones as cytotoxic constitutents from Amorpha fruticosa. Journal of Natural Products, 55(1), 80-91. [Link]

-

Manikandan, A., et al. (2020). A Review on Rotenoids: Purification, Characterization and its Biological Applications. Current Bioactive Compounds, 16(6), 724-734. [Link]

-

Guss, D., et al. (2017). Toxicity of a novel therapeutic agent targeting mitochondrial complex I. Vascular Medicine, 22(5), 411-415. [Link]

-

Kumar, A., et al. (2020). Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells. Fitoterapia, 143, 104552. [Link]

-

Shivakumar, L., et al. (2001). Inhibition of Mitochondrial Complex I by Haloperidol: The Role of Thiol Oxidation. Journal of Pharmacology and Experimental Therapeutics, 299(1), 196-202. [Link]

-

Enan, E. (2001). Insecticidal activity of essential oils: octopaminergic sites of action. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 130(3), 325-337. [Link]

-

Dong, L. F., et al. (2009). α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II. Oncogene, 28(30), 2787-2799. [Link]

-

U.S. Department of Agriculture, Agricultural Research Service (2008). Database of Isoflavone Compounds in Foods Updated. USDA ARS News. [Link]

-

Ravdin, P. M., & Berg, D. K. (1982). Inhibition of Neuronal Acetylcholine Sensitivity by Alpha-Toxins From Bungarus Multicinctus Venom. The Journal of Neuroscience, 2(2), 217-226. [Link]

-

Gueritte, F., et al. (2009). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Natural Product Reports, 26(11), 1391-1408. [Link]

-

Han, X., et al. (2021). Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function. Antioxidants, 10(1), 95. [Link]

-

Semenza, G. L. (2018). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. International Journal of Molecular Sciences, 19(9), 2673. [Link]

-

Wang, Y., et al. (2024). Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. Toxins, 16(6), 253. [Link]

-

Torrens-Spence, M. P., et al. (2018). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Biotechnology Advances, 36(8), 2055-2083. [Link]

-

Nguyen, T. T. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(9), 920. [Link]

-

Enan, E. (2001). Insecticidal activity of essential oils: Octopaminergic sites of action. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 130(3), 325-337. [Link]

-

Audrito, V., et al. (2019). Lethal Poisoning of Cancer Cells by Respiratory Chain Inhibition Plus Dimethyl α-Ketoglutarate. Cell Reports, 27(4), 1137-1152.e7. [Link]

-

Zhang, Y., et al. (2022). The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis. Nutrients, 14(13), 2697. [Link]

-

Li, H., et al. (2024). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 15, 1385627. [Link]

-

Munro, I. C., et al. (2006). Soy isoflavones: a safety review. Nutrition Reviews, 64(10), 431-454. [Link]

-

Bishayee, A., & Sethi, G. (2016). Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. Frontiers in Pharmacology, 7, 164. [Link]

-

CBC News: The National (2024, November 14). Promising new search-and-destroy cancer treatment tested in Canada. YouTube. [Link]

-

Han, X., et al. (2021). Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function. Antioxidants (Basel, Switzerland), 10(1), 95. [Link]

Sources

- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review on Rotenoids: Purification, Characterization and its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H22O7 | CID 442826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:82-09-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. Toxicarol - Wikidata [wikidata.org]

- 6. a-Toxicarol | CAS#:82-09-7 | Chemsrc [chemsrc.com]

- 7. Rotenoids and isoflavones from the leaf and pod extracts of Millettia brandisiana Kurz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Complex I Inhibition Accelerates Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoflavone - Wikipedia [en.wikipedia.org]

- 10. Phytochemical: this compound [caps.ncbs.res.in]

- 11. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor agents, 138. Rotenoids and isoflavones as cytotoxic constitutents from Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rotenone - Wikipedia [en.wikipedia.org]

- 18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 19. spectrabase.com [spectrabase.com]

- 20. α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of mitochondrial complex I by haloperidol: the role of thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for Evaluating the Bioactivity of Alpha-Toxicarol and its Analogs

Introduction: Unveiling the Therapeutic Potential of Alpha-Toxicarol Analogs

This compound, a naturally occurring isoflavanone, has garnered interest within the scientific community for its potential therapeutic applications.[1] While research on this compound itself is emerging, significant insights can be drawn from the extensive studies on structurally related compounds and other natural products that modulate cellular viability. A prominent analog, alpha-tocopheryl succinate (α-TOS), a derivative of Vitamin E, has been extensively documented to selectively induce apoptosis in cancer cells, making it a valuable reference for designing in vitro studies.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays to characterize the cytotoxic and apoptotic potential of this compound and its derivatives.

The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. We will explore key assays to assess cell viability, distinguish between apoptosis and necrosis, and quantify the activation of key apoptotic signaling pathways.

Mechanism of Action: Insights from Alpha-Tocopheryl Succinate (α-TOS)

Understanding the putative mechanism of action is crucial for selecting appropriate in vitro assays. Studies on α-TOS have revealed that its anticancer activity is linked to the induction of reactive oxygen species (ROS) and the destabilization of mitochondria.[2][3] This leads to the activation of the intrinsic apoptotic pathway. α-TOS has been shown to inhibit the succinate dehydrogenase activity of mitochondrial complex II, leading to ROS production and subsequent apoptosis.[3] The induction of apoptosis by α-TOS is a key factor in its selective cytotoxicity towards cancer cells, with minimal effects on normal cells.[2][4]

The following protocols are designed to investigate whether this compound or its analogs elicit similar cytotoxic and apoptotic effects.

Section 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Principle of the MTT Assay

Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570-590 nm).[5][7]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: MTT Assay Results

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| Vehicle Control (0) | 1.250 | 100 |

| 1 | 1.125 | 90 |

| 5 | 0.875 | 70 |

| 10 | 0.625 | 50 |

| 25 | 0.313 | 25 |

| 50 | 0.125 | 10 |

Section 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[9]

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative[10]

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[10]

-

Necrotic cells: Annexin V-negative / PI-positive

Experimental Workflow: Annexin V/PI Staining

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment: Culture and treat cells with this compound at the desired concentrations for the appropriate duration.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[11] For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.[11]

-

Washing: Wash the cells once with cold 1X PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL stock solution).[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Data Presentation: Annexin V/PI Staining Results

| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |

| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |

| This compound (IC50) | 45.8 | 35.6 | 15.3 | 3.3 |

Section 3: Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[14] Caspase-3 and Caspase-7 are key executioner caspases. Measuring their activity provides direct evidence of apoptosis induction.

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a luminescent signal. The amount of luminescence is proportional to the amount of caspase activity.[16]

Apoptotic Signaling Pathway

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Detailed Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-